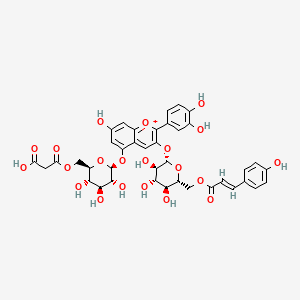

Malonylshisonin

Description

Properties

Molecular Formula |

C39H39O21+ |

|---|---|

Molecular Weight |

843.7 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxychromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C39H38O21/c40-18-5-1-16(2-6-18)3-8-29(46)54-14-26-31(48)34(51)36(53)39(60-26)58-25-12-20-23(56-37(25)17-4-7-21(42)22(43)9-17)10-19(41)11-24(20)57-38-35(52)33(50)32(49)27(59-38)15-55-30(47)13-28(44)45/h1-12,26-27,31-36,38-39,48-53H,13-15H2,(H4-,40,41,42,43,44,45,46)/p+1/t26-,27-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1 |

InChI Key |

HCZDGTUAMVKZNE-KMKFZPLVSA-O |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathway of Malonylshisonin

Precursor Metabolites and Early Pathway Intermediates

The journey to malonylshisonin begins within the broader context of plant secondary metabolism, specifically drawing from the phenylpropanoid and flavonoid pathways.

Phenylpropanoid Pathway Contribution to Cyanidin (B77932) Formation

The formation of cyanidin, the anthocyanidin core of this compound, is rooted in the phenylpropanoid pathway. frontiersin.org This pathway starts with the amino acid phenylalanine. mdpi.com A series of enzymatic steps, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), converts phenylalanine into p-coumaroyl-CoA. mdpi.comresearchgate.net This molecule serves as a key entry point into the flavonoid biosynthesis pathway. mdpi.com

The subsequent steps leading to cyanidin involve several key enzymes:

Chalcone (B49325) synthase (CHS) : Catalyzes the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com

Chalcone isomerase (CHI) : Converts naringenin chalcone to naringenin. mdpi.com

Flavanone (B1672756) 3-hydroxylase (F3H) : Hydroxylates naringenin to produce dihydrokaempferol (B1209521). mdpi.combiotech-asia.org

Flavonoid 3'-hydroxylase (F3'H) : Further hydroxylates dihydrokaempferol to create dihydroquercetin. mdpi.com

Dihydroflavonol 4-reductase (DFR) : Reduces dihydroquercetin to leucocyanidin (B1674801). mdpi.comontosight.ai

Anthocyanidin synthase (ANS) : Catalyzes the final step in the formation of the unstable cyanidin aglycone from leucocyanidin. mdpi.comontosight.ai

Flavonoid Pathway Intermediates in Anthocyanin Branching

The flavonoid pathway features critical branch points where intermediates are channeled towards different classes of flavonoids. nih.gov Dihydroflavonols, such as dihydrokaempferol and dihydroquercetin, represent a significant metabolic fork, serving as precursors for both flavonols and anthocyanins. nih.govmdpi.com The competition between enzymes like flavonol synthase (FLS) and dihydroflavonol 4-reductase (DFR) for these common substrates is a key regulatory mechanism in determining the metabolic flux towards either flavonol or anthocyanin production. mdpi.com In the context of this compound biosynthesis, the pathway proceeds through the anthocyanin branch, leading from dihydroquercetin to cyanidin. mdpi.comfrontiersin.org

Enzymatic Cascade in Cyanidin Conversion to this compound

Once the cyanidin aglycone is formed, it undergoes a series of modifications, primarily glycosylation and acylation, to yield the stable and pigmented this compound molecule. researchgate.net This latter part of the pathway is catalyzed by a specific set of enzymes with distinct functions. frontiersin.orgfrontiersin.org

Flavonoid 3-Glucosyltransferase (3-GT) Activity

The initial and crucial step in stabilizing the reactive cyanidin molecule is glycosylation at the 3-hydroxyl position. This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT or 3-GT) . biotech-asia.orgajol.info This enzyme transfers a glucose molecule from UDP-glucose to cyanidin, forming the more stable cyanidin 3-O-glucoside. ontosight.airesearchgate.net This glycosylation is a committed step in the anthocyanin pathway, increasing the water solubility and stability of the pigment. jst.go.jp In Perilla frutescens, the formation of cyanidin 3-O-glucoside is the precursor for subsequent modifications leading to this compound. frontiersin.org

Anthocyanin Acyltransferase (ACT) Specificity

Following the initial glucosylation, an acyl group is often added to the sugar moiety. In the biosynthesis of this compound, an anthocyanin acyltransferase (ACT) is responsible for transferring a p-coumaroyl group from p-coumaroyl-CoA to the glucose of cyanidin 3-O-glucoside. frontiersin.orgresearchgate.net This results in the formation of cyanidin 3-O-(6"-O-p-coumaroyl)glucoside, a key intermediate. frontiersin.org Anthocyanin acyltransferases are a diverse family of enzymes that play a significant role in the color and stability of anthocyanins. nih.gov

Anthocyanin 5-Glucosyltransferase (5-GT) Function

The next step involves the addition of a second glucose molecule, this time at the 5-hydroxyl position of the cyanidin core. This reaction is catalyzed by anthocyanin 5-O-glucosyltransferase (5-GT) . researchgate.netfrontiersin.org This enzyme exhibits specificity for anthocyanin 3-O-glucosides. In the biosynthesis of this compound, 5-GT acts on cyanidin 3-O-(6"-O-p-coumaroyl)glucoside to produce cyanidin 3-O-(6"-O-p-coumaroyl)glucoside-5-O-glucoside, also known as shisonin (B1232578). researchgate.netkegg.jp Interestingly, in Perilla, it is suggested that 3-GT and 5-GT may compete for cyanidin 3-O-glucoside, potentially leading to alternative biosynthetic routes. researchgate.net

The final step in the formation of this compound is the transfer of a malonyl group from malonyl-CoA to the 5-O-glucose moiety of shisonin. This reaction is catalyzed by a specific malonyltransferase (MAT) , which has been identified as an anthocyanin 5-O-glucoside 6'''-O-malonyltransferase. wikipedia.orgacs.orgqmul.ac.uk This enzyme specifically catalyzes the malonylation at the 6'''-hydroxyl group of the 5-glucoside, yielding the final product, this compound. acs.orgacs.org

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. mdpi.com |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. mdpi.com |

| 4-coumarate-CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. mdpi.com |

| Chalcone synthase | CHS | Forms naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. mdpi.com |

| Chalcone isomerase | CHI | Converts naringenin chalcone to naringenin. mdpi.com |

| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydrokaempferol. mdpi.com |

| Flavonoid 3'-hydroxylase | F3'H | Converts dihydrokaempferol to dihydroquercetin. mdpi.com |

| Dihydroflavonol 4-reductase | DFR | Converts dihydroquercetin to leucocyanidin. mdpi.comontosight.ai |

| Anthocyanidin synthase | ANS | Converts leucocyanidin to cyanidin. mdpi.comontosight.ai |

| Flavonoid 3-glucosyltransferase | 3-GT | Adds a glucose to the 3-OH group of cyanidin. frontiersin.orgajol.info |

| Anthocyanin acyltransferase | ACT | Adds a p-coumaroyl group to the glucose of cyanidin 3-O-glucoside. frontiersin.orgresearchgate.net |

| Anthocyanin 5-glucosyltransferase | 5-GT | Adds a glucose to the 5-OH group of the acylated cyanidin 3-O-glucoside. researchgate.netfrontiersin.org |

| Anthocyanin malonyltransferase | MAT | Adds a malonyl group to the 5-O-glucose of shisonin. frontiersin.orgacs.org |

Anthocyanin Malonyltransferase (MAT) Catalysis

The final step in the biosynthesis of this compound is an acylation reaction catalyzed by an anthocyanin malonyltransferase (MAT). researchgate.net This class of enzymes belongs to the BAHD family of acyltransferases, which are known to play crucial roles in the secondary metabolism of plants. nih.gov Specifically, the enzyme Malonyl-CoA:anthocyanin 5-O-glucoside-6'''-O-malonyltransferase is responsible for the malonylation of shisonin to produce this compound. uniprot.orggenome.jp

Characterization of Malonyl-CoA:Anthocyanin 5-O-Glucoside-6'''-O-Malonyltransferase Activity

Research on scarlet sage (Salvia splendens) has led to the purification and characterization of an anthocyanin malonyltransferase that catalyzes the formation of acylated anthocyanins. capes.gov.brresearchgate.net The enzyme, termed Ss5MaT1, is a monomeric protein with a molecular weight of approximately 50 kDa. capes.gov.brresearchgate.net Its systematic name is malonyl-CoA:pelargonidin-3-O-(6-caffeoyl-beta-D-glucoside)-5-O-beta-D-glucoside 6'''-O-malonyltransferase, and it is assigned the EC number 2.3.1.172. uniprot.orgwikipedia.org

The enzyme's function is to catalyze the regiospecific transfer of a malonyl group from the donor molecule, malonyl-CoA, to the 6'''-hydroxyl group of the 5-glucosyl moiety of anthocyanin substrates. uniprot.orgcapes.gov.br Studies have determined that the optimal pH for this enzymatic activity is 8.0, with the enzyme being active over a pH range of 6.0 to 11.0. uniprot.org It maintains stability below 30°C for 20 minutes at a pH of 7.0. uniprot.org The activity of Ss5MaT1 is noted to be completely inhibited by substances such as 10 mM p-coumaric acid, 10 mM caffeic acid, 0.1 mM Cu²⁺, and 0.1 mM Hg²⁺. uniprot.org

Kinetic parameters for the enzyme have been established using various substrates, as detailed in the table below.

| Substrate | Parameter | Value | Source |

|---|---|---|---|

| Bisdemalonylsalvianin (B1230897) | Km | 101 µM | uniprot.orgcapes.gov.br |

| kcat | 7.8 s⁻¹ (at 30°C, pH 7.0) | capes.gov.brresearchgate.net | |

| Shisonin | Km | 40.2 µM | uniprot.org |

| kcat | Not Reported | ||

| Malonyl-CoA (with Bisdemalonylsalvianin) | Km | 57 µM | uniprot.orgcapes.gov.br |

| kcat | Not Reported | ||

| Malonyl-CoA (with Shisonin) | Km | 14.1 µM | uniprot.org |

| kcat | Not Reported |

Substrate Specificity and Regiospecificity of Acylation

Acyl-CoA-dependent anthocyanin acyltransferases (AATs) typically exhibit strict specificity regarding the substrate they will accept and the position on the molecule where acylation occurs. researchgate.net The malonyltransferase from Salvia splendens (Ss5MaT1) demonstrates this high degree of specificity. uniprot.orgcapes.gov.br

The enzyme is specific for malonyl-CoA as the acyl donor. uniprot.org It shows significant activity towards specific anthocyanin structures like bisdemalonylsalvianin and shisonin. uniprot.org However, it is inactive towards other related compounds, indicating a stringent requirement for the substrate's structure. uniprot.orggenome.jp For instance, the presence of an aromatic acyl group at the 3-glucosidic moiety of the anthocyanin substrate is suggested to be important for recognition by the enzyme. capes.gov.brresearchgate.net This was inferred from experiments where p-coumaric acid, which mimics this part of the substrate, acted as a competitive inhibitor. capes.gov.brresearchgate.net

The regiospecificity of the enzyme is precise, exclusively catalyzing the transfer of the malonyl group to the 6'''-hydroxyl position of the glucose molecule attached at the 5-O position of the anthocyanin. uniprot.orgcapes.gov.brresearchgate.net This specificity ensures the correct synthesis of the final acylated anthocyanin, such as this compound. genome.jp

| Substrate | Activity | Source |

|---|---|---|

| Bisdemalonylsalvianin | Active | uniprot.org |

| Shisonin | Active | uniprot.orggenome.jp |

| Nodemalonylsalvianin | Not Active | uniprot.org |

| Salvianin | Not Active | uniprot.orggenome.jp |

| Pelargonidin (B1210327) 3,5-diglucoside | Not Active | uniprot.orggenome.jp |

| Delphinidin 3,5-diglucoside | Not Active | uniprot.orggenome.jp |

Genetic and Molecular Regulation of Malonylshisonin Accumulation

Gene Expression Profiling in Malonylshisonin-Producing Tissues

Gene expression profiling in tissues that produce this compound provides critical insights into the underlying molecular mechanisms of its biosynthesis. Techniques such as differential gene expression analysis have been instrumental in identifying the key genes involved.

Differential Gene Expression Analysis (e.g., RNA-Seq)

Differential gene expression analysis, particularly through methods like RNA-Seq, has been pivotal in comparing tissues with varying levels of this compound. For instance, studies on Perilla frutescens have utilized integrated metabolomic and transcriptomic analyses to understand the molecular response of anthocyanin biosynthesis to stimuli like light. frontiersin.orgnih.govnih.gov In one such study, a comparison between a light-sensitive perilla variety under different light intensities revealed significant changes in gene expression that correlated with this compound content. frontiersin.orgnih.gov This research identified 2,461 genes with steady changes in expression, with 983 genes being upregulated under increased light intensity, which also saw an accumulation of 60 flavonoid metabolites. nih.govresearchgate.net

These analyses have demonstrated that light is a significant environmental factor that induces the accumulation of anthocyanins, including this compound, in the leaves of perilla. frontiersin.org The expression of genes involved in anthocyanin biosynthesis was found to be lower in weak light conditions compared to strong light. nih.gov Through Weighted Gene Co-expression Network Analysis (WGCNA), researchers have been able to identify modules of co-expressed genes that are highly correlated with anthocyanin and this compound content. nih.govfrontiersin.org

Identification of Key Structural Genes (e.g., CHS, CHI, F3H, DFR, ANS)

The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by structural genes. frontiersin.orgnih.gov Key genes in this pathway that have been identified and studied include:

Chalcone (B49325) Synthase (CHS): Catalyzes the initial step in flavonoid biosynthesis. frontiersin.orgnih.gov

Chalcone Isomerase (CHI): Involved in the conversion of chalcone to naringenin (B18129). frontiersin.orgnih.gov

Flavanone (B1672756) 3-Hydroxylase (F3H): Hydroxylates flavanones. frontiersin.orgnih.gov

Dihydroflavonol 4-Reductase (DFR): A key enzyme in the later stages of the anthocyanin pathway. frontiersin.orgnih.gov

Anthocyanidin Synthase (ANS): Catalyzes the formation of colored anthocyanidins. frontiersin.orgnih.gov

Studies have shown that the expression of these genes, which are rate-limiting in the anthocyanin biosynthetic pathway, is significantly responsive to environmental cues like light. frontiersin.orgfrontiersin.org For example, in perilla leaves, the expression levels of CHI, DFR, and ANS were positively correlated with the content of this compound. frontiersin.orgfrontiersin.org In eggplant, low temperature and weak light were found to affect anthocyanin biosynthesis by regulating the expression of CHS, CHI, F3H, DFR, and ANS. mdpi.com Similarly, in colored wheat, a comparative transcriptomic analysis identified numerous putative structural genes of the anthocyanin biosynthesis pathway, highlighting the roles of CHS, CHI, F3H, F3'H, F3'5'H, DFR, and ANS. nih.gov

| Gene | Enzyme Name | Function in Pathway | References |

|---|---|---|---|

| CHS | Chalcone Synthase | Catalyzes the initial condensation reaction to form the basic flavonoid structure. | frontiersin.orgnih.gov |

| CHI | Chalcone Isomerase | Isomerizes chalcone into naringenin, a key intermediate. | frontiersin.orgnih.gov |

| F3H | Flavanone 3-Hydroxylase | Hydroxylates naringenin to produce dihydrokaempferol (B1209521). | frontiersin.orgnih.gov |

| DFR | Dihydroflavonol 4-Reductase | Reduces dihydroflavonols to leucoanthocyanidins. | frontiersin.orgnih.gov |

| ANS | Anthocyanidin Synthase | Catalyzes the oxidation of leucoanthocyanidins to form colored anthocyanidins. | frontiersin.orgnih.gov |

Transcriptional Regulatory Networks

The expression of the structural genes involved in this compound biosynthesis is orchestrated by a complex network of transcription factors and their interactions with specific DNA sequences in the gene promoters.

Role of Transcription Factors (e.g., MYB, bHLH, bZIP, ERF, NAC families)

Transcription factors (TFs) are key regulatory proteins that bind to specific DNA sequences to control the rate of transcription. nih.gov Several families of TFs have been implicated in the regulation of this compound accumulation, including:

MYB family: R2R3-MYB proteins are well-known regulators of flavonoid biosynthesis. nih.govmdpi.com In perilla, several MYB transcription factors have been predicted to regulate this compound accumulation in response to light. frontiersin.orgnih.gov For instance, MYB12 has been reported to be involved in this compound formation. nih.gov The expression of these structural genes is often co-regulated by a complex of MYB, bHLH, and WD40 proteins (the MBW complex). mdpi.com

bHLH family: Basic helix-loop-helix (bHLH) TFs often work in concert with MYB proteins to regulate anthocyanin biosynthesis. mdpi.comnih.gov WGCNA analysis in perilla identified bHLH TFs as part of a co-expression module positively correlated with this compound content. frontiersin.org

bZIP family: Basic leucine (B10760876) zipper (bZIP) TFs are another class of regulators. nih.gov In perilla, several bZIPs were predicted to play important roles in the light-regulated biosynthesis of this compound. frontiersin.orgnih.gov

ERF and NAC families: While less is known about their specific roles in this compound regulation, members of the Ethylene (B1197577) Response Factor (ERF) and NAC (NAM, ATAF, and CUC) families have been identified in co-expression networks related to this compound biosynthesis, suggesting their involvement. frontiersin.orgfrontiersin.org

A study on perilla identified 147 transcription factors, primarily from the MYB, bHLH, bZIP, ERF, and NAC families, that were involved in this compound biosynthesis. frontiersin.orgresearchgate.netfrontiersin.org

| Transcription Factor Family | General Role in Plant Metabolism | Specific Involvement in this compound Regulation | References |

|---|---|---|---|

| MYB | Regulation of development, cell fate, and secondary metabolism. | Key regulators of structural genes (CHS, DFR, etc.); often form the MBW complex. MYB12 is specifically implicated. | nih.govmdpi.commdpi.com |

| bHLH | Involved in flavonoid biosynthesis, often as part of the MBW complex. | Co-expressed with genes for this compound biosynthesis. | frontiersin.orgmdpi.comnih.gov |

| bZIP | Regulate processes like pathogen defense, light signaling, and stress responses. | Predicted to have a significant role in light-induced this compound accumulation. | frontiersin.orgnih.govnih.gov |

| ERF | Mediate responses to the hormone ethylene and various stresses. | Identified in co-expression networks related to this compound. | frontiersin.org |

| NAC | Regulate developmental processes and stress responses. | Identified in co-expression networks related to this compound. | frontiersin.orgfrontiersin.org |

Cis-Acting Element Identification and Promoter Analysis in Biosynthetic Genes

Cis-acting elements are specific DNA sequences located near the genes they regulate, serving as binding sites for transcription factors. ndsu.edunptel.ac.in Promoter analysis of the structural genes in the this compound pathway has revealed the presence of various cis-acting elements that are crucial for their regulation. frontiersin.org

For example, analysis of the promoters of key anthocyanin biosynthesis genes in perilla, such as DFR, CHI1, CHI2, and ANS, identified several light-responsive and hormone-responsive elements. nih.govfrontiersin.org Notably, a CCAAT-box was found in the promoter of perilla CHI1, and a MYB-recognition element (MRE) was identified in the promoter of ANS. frontiersin.org These findings suggest that the corresponding transcription factors bind to these sites to modulate gene expression in response to specific signals. The presence of these elements provides a mechanistic basis for the observed co-regulation of genes within the this compound biosynthetic pathway. harvard.edu

Post-Transcriptional and Post-Translational Regulation Mechanisms

Beyond the transcriptional level, the accumulation of this compound is also fine-tuned by post-transcriptional and post-translational regulatory mechanisms. wikipedia.orgnih.gov

Post-transcriptional regulation involves processes that control the maturation, stability, and transport of mRNA molecules after they have been transcribed. wikipedia.orgnowgonggirlscollege.co.in This can include alternative splicing, which can generate different protein isoforms from a single gene, and regulation of mRNA stability by RNA-binding proteins. wikipedia.orgfrontiersin.org While specific examples directly targeting this compound biosynthetic transcripts are still emerging, the dynamic nature of RNA processing is a recognized layer of gene expression control. unimib.it

Post-translational regulation refers to the modification of proteins after their synthesis, which can alter their activity, stability, or localization. thermofisher.commdpi.com Common post-translational modifications include phosphorylation, ubiquitination, and glycosylation. thermofisher.comfrontiersin.org These modifications can act as molecular switches, rapidly activating or deactivating enzymes in the this compound pathway in response to cellular signals, without the need for new gene transcription and translation. thermofisher.com For instance, the phosphorylation of biosynthetic enzymes or transcription factors can be a critical step in signaling cascades that lead to changes in this compound production. frontiersin.org While the broader field of plant secondary metabolism has many examples of such regulation, detailed studies on the specific post-translational modifications of enzymes and regulators in the this compound pathway are an active area of research. nih.govfrontiersin.org

Occurrence and Ecological Relevance of Malonylshisonin

Distribution Across Plant Species and Varieties

Malonylshisonin is a prominent anthocyanin primarily associated with Perilla frutescens (L.) Britt., a plant species known for its distinct chemotypes that vary in pigmentation. mdpi.com The red-leaf and purple-leaf varieties of P. frutescens owe their characteristic coloration to the accumulation of anthocyanins, with this compound being the major pigment. mdpi.comnih.gov This compound, alongside other related anthocyanins, is stored in the epidermal cells of the leaves and stems of these colored chemotypes. mdpi.com

In contrast, the green-leaf chemotypes of P. frutescens contain only trace amounts of anthocyanins. mdpi.com Research comparing different varieties has confirmed that the foliage color is directly correlated with the presence and concentration of these polyphenolic compounds. nih.gov The red and bicolored (green/red) chemotypes are rich in anthocyanins, whereas the green varieties have a very low content. mdpi.commdpi.comnih.gov The structure of this compound has been identified as 3-O-(6-O-(E)-p-coumaryl-β-D-glucopyranosyl)-5-O-(6-O-malonyl-β-D-glucopyranosyl)-cyanidin. mdpi.comresearchgate.net

Table 1: this compound Presence in Perilla frutescens Chemotypes

| Chemotype | Leaf/Stem Color | Typical this compound Content | Reference(s) |

| Red/Purple | Red to Purple | High; major pigment responsible for coloration. | mdpi.commdpi.comnih.gov |

| Bicolored | Green and Red/Purple | Contains anthocyanins, including this compound. | mdpi.comnih.gov |

| Green | Green | Trace amounts or very low levels. | mdpi.comnih.gov |

While predominantly studied in Perilla, this compound has also been detected in other, unrelated biological systems. Notably, research has identified this compound in certain species of marine macroalgae. dntb.gov.ua Its presence was reported as one of two anthocyanins in coralline algae, which is significant given that anthocyanins are generally rare in algal species. dntb.gov.ua Marine macroalgae, or seaweeds, are known to produce a wide array of bioactive compounds and secondary metabolites, though these are typically polysaccharides, minerals, and phycocolloids rather than anthocyanins. updatepublishing.comresearchgate.net The discovery of this compound in this context suggests a broader, though highly specific, distribution in the natural world beyond terrestrial plants.

Prevalence in Perilla frutescens Chemotypes

Environmental and Developmental Influences on Accumulation

The biosynthesis and accumulation of this compound are significantly influenced by environmental factors, particularly light. frontiersin.org Light is a key environmental regulator that directly affects the production of secondary metabolites in plants. frontiersin.orgnih.gov Studies on P. frutescens have demonstrated that light intensity plays a crucial role in inducing the biosynthesis of anthocyanins, including this compound. frontiersin.orgresearchgate.net

Research integrating metabolomic and transcriptomic analyses revealed that elevated light intensity leads to the increased accumulation of numerous flavonoid metabolites, with this compound being a key compound affected. frontiersin.orgnih.gov This response is controlled at the genetic level. Light treatment prominently affects the expression of genes involved in the anthocyanin biosynthesis pathway. frontiersin.orgresearchgate.net Specific key genes such as Chalcone (B49325) Isomerase (CHI), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin Synthase (ANS) are upregulated under higher light intensities, leading to greater this compound production. frontiersin.orgnih.govresearchgate.net Furthermore, several transcription factors, including those from the MYB and bZIP families, have been identified as playing important roles in the light-regulated biosynthesis of this compound. frontiersin.orgresearchgate.netresearchgate.net

Table 2: Research Findings on Light Intensity and this compound Biosynthesis

| Factor | Observation | Implicated Genes/Regulators | Reference(s) |

| Light Intensity | Increased light intensity significantly enhances the accumulation of this compound and total anthocyanins in Perilla leaves. | Upregulation of structural genes in the anthocyanin pathway. | frontiersin.orgfrontiersin.orgnih.gov |

| Key Genes | Expression of CHI, DFR, and ANS is notably increased under elevated light. | CHI, DFR, ANS | frontiersin.orgresearchgate.net |

| Transcription Factors | MYB and bZIP transcription factors are predicted to be key regulators in the photo-regulated biosynthesis of this compound. | MYB family, bZIP family | frontiersin.orgresearchgate.net |

The accumulation of this compound is not uniform throughout the plant; it occurs in specific tissues. In the red-leaf chemotypes of P. frutescens, this compound and related anthocyanins are found to accumulate within the epidermal cells of both the leaves and stems. mdpi.com This tissue-specific storage is a common strategy for secondary metabolites in plants. mdpi.commdpi.com

The localization of these pigments in the epidermis, the outermost layer of cells, is consistent with a primary role in interacting with the external environment. For instance, in other plants, compounds like glycosidic isoflavones accumulate in cell membranes to maintain structural stability, and their production can be induced in specific tissues by stressors like UV-B radiation. mdpi.com The concentration of secondary metabolites in peripheral cell layers, such as the epidermis and root peripheries, is a recurring pattern in plant biology, suggesting a targeted function in those locations. nih.gov This specific placement of this compound in the epidermis supports its proposed ecological functions.

Impact of Light Intensity on Biosynthesis Induction

Proposed Biological Functions within Plant Secondary Metabolism

Plant secondary metabolites are specialized compounds that are not essential for growth and development but are crucial for the plant's survival and interaction with its environment. wikipedia.orgplantcelltechnology.com These compounds serve diverse functions, including defense against pathogens and herbivores, adaptation to abiotic stress, and attracting pollinators. researchgate.netfrontiersin.org

The biological function of this compound appears to be strongly linked to its chemical nature as an anthocyanin and its regulation by light. The primary proposed function is photoprotection. wikipedia.orgplantcelltechnology.com The accumulation of anthocyanins in the epidermal tissues in response to high light intensity suggests a role in shielding the photosynthetic apparatus in underlying cells from damage caused by excess visible light and harmful UV radiation. frontiersin.orgnih.gov Various environmental factors can influence the production of secondary metabolites, and the induction of this compound biosynthesis by light is a clear example of a plant adapting its metabolic profile to cope with environmental stress. nih.gov By absorbing excess light energy, these pigments help the plant maintain a proper balance for optimal growth and survival under challenging environmental conditions. wikipedia.org

Advanced Methodologies in Malonylshisonin Research

Integrated Omics Approaches for Pathway Elucidation

Integrated omics, which combines data from different molecular levels such as the transcriptome (all gene transcripts) and the metabolome (all small-molecule metabolites), provides a powerful, holistic view of biological systems. firstwordpharma.comnih.gov This approach has been instrumental in deciphering the intricate network of genes and metabolites involved in malonylshisonin biosynthesis. frontiersin.orgnih.gov

The integration of metabolomic and transcriptomic data is a cornerstone of modern pathway elucidation. frontiersin.orgnih.gov In the study of this compound, researchers have applied this correlative analysis to Perilla frutescens under varying environmental conditions, such as different light intensities, which are known to significantly impact anthocyanin accumulation. frontiersin.orgfrontiersin.org

Metabolomic analysis, often using techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), precisely quantifies this compound and its precursors. frontiersin.orgresearchgate.net Simultaneously, transcriptomic analysis via RNA sequencing (RNA-seq) measures the expression levels of all genes in the plant tissue. By correlating the changes in metabolite levels with changes in gene expression, scientists can identify which genes are likely involved in specific biosynthetic steps. frontiersin.orgnih.gov

For instance, studies have shown that under increased light intensity, the accumulation of this compound and its intermediates is strongly correlated with the upregulation of specific genes encoding enzymes in the anthocyanin pathway. frontiersin.org These include genes for Chalcone (B49325) Synthase (CHS), Chalcone Isomerase (CHI), Flavanone (B1672756) 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Anthocyanin Synthase (ANS). frontiersin.orgfrontiersin.org The table below presents findings from a study that correlated gene expression with metabolite levels in Perilla frutescens under different light conditions.

| Gene/Metabolite | Function/Description | Observed Correlation | Reference |

|---|---|---|---|

| This compound | Major final anthocyanin product | Accumulation significantly increases with higher light intensity. | frontiersin.orgnih.gov |

| ANS (Anthocyanin Synthase) | Catalyzes a late step in cyanidin (B77932) formation | Expression is positively correlated with this compound content. | frontiersin.orgfrontiersin.org |

| DFR (Dihydroflavonol 4-reductase) | Key enzyme in the anthocyanin pathway | Expression is positively correlated with this compound content. | frontiersin.orgfrontiersin.org |

| CHI (Chalcone Isomerase) | Catalyzes the formation of naringenin (B18129) | Expression is positively correlated with this compound content. | frontiersin.orgfrontiersin.org |

| MAT (Malonyltransferase) | Catalyzes the final malonylation step | Expression is strongly upregulated under high light conditions. | researchgate.net |

Weighted Gene Co-expression Network Analysis (WGCNA) is a sophisticated bioinformatics method used to analyze transcriptomic data. Instead of looking at individual genes, WGCNA identifies modules of highly correlated genes that are likely to be functionally related or co-regulated. frontiersin.orgresearchgate.net This systems biology approach is particularly effective for discovering the regulatory networks that control complex biosynthetic pathways like that of this compound. frontiersin.orgnih.gov

In Perilla research, WGCNA has been successfully applied to identify gene modules strongly associated with the accumulation of this compound. frontiersin.orgfrontiersin.org By analyzing thousands of gene transcripts simultaneously, researchers identified a network module containing not only the key structural genes (like CHI, DFR, and ANS) but also the transcription factors that regulate their expression. frontiersin.orgnih.govresearchgate.net This analysis pinpointed 147 transcription factors, including members of the MYB, bHLH, and bZIP families, as playing pivotal roles in this compound biosynthesis. nih.govfrontiersin.org Further analysis predicted that specific MYB and bZIP transcription factors are crucial for the light-induced regulation of the pathway. frontiersin.orgnih.gov

| Factor | Description | Key Findings from WGCNA | Reference |

|---|---|---|---|

| Gene Modules | Clusters of co-expressed genes. | Identified specific modules positively correlated with anthocyanin compounds. | frontiersin.org |

| Key Structural Genes | Enzymes directly in the pathway. | Confirmed that CHI, DFR, and ANS are central to the this compound-associated module. | frontiersin.orgfrontiersin.org |

| Transcription Factors (TFs) | Proteins that regulate gene expression. | Identified 38 MYB and several bHLH and bZIP TFs within the co-expression module. | frontiersin.orgnih.gov |

| Candidate Regulators | Specific TFs predicted to control the pathway. | Predicted that 6 MYBs and 4 bZIPs are key regulators of light-induced this compound biosynthesis. | frontiersin.orgnih.gov |

Combined Metabolomics and Transcriptomics for Correlative Analysis

Functional Genomics and Gene Perturbation Studies

While omics approaches can establish strong correlations, functional genomics provides direct proof of a gene's function. By manipulating the expression of a specific gene—either by disabling it, silencing it, or overexpressing it—researchers can observe the direct effect on this compound production.

The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for precise and targeted modification of an organism's genome. researchgate.netbiorxiv.org While its application is still emerging in Perilla frutescens, it holds immense potential for dissecting the this compound pathway. oup.com Researchers can use CRISPR/Cas9 to create a "knockout" mutant by introducing a targeted mutation that disables a specific gene. Observing a subsequent decrease or complete halt in this compound production would provide definitive evidence of that gene's role. researchgate.net

For example, targeting a key regulatory gene like a specific MYB transcription factor identified through WGCNA could confirm its role as a master switch for the entire pathway. Furthermore, CRISPR technology can be coupled with a visible marker, such as the activation of the anthocyanin pathway itself, to easily identify successfully edited plant tissues. nih.gov This approach streamlines the process of generating and screening for edited plants. researchgate.netmdpi.com

Overexpression and gene silencing are two other powerful techniques for functional gene validation. Overexpression involves inserting additional copies of a gene into a plant to increase the production of its corresponding enzyme. If this leads to higher levels of this compound or an intermediate, it confirms the gene's function and can indicate that it is a rate-limiting step in the pathway. oup.comresearchgate.net

Conversely, gene silencing techniques, such as RNA interference (RNAi) or Virus-Induced Gene Silencing (VIGS), can be used to temporarily reduce the expression of a target gene. nih.gov A study on Rosa rugosa successfully used VIGS to silence a flavonoid 3-O-glycosyltransferase (3GT) gene, a type of enzyme crucial in the later stages of anthocyanin synthesis. nih.gov This resulted in paler flower colors and reduced anthocyanin content. nih.gov Given that a homologous gene (Pf3GT) exists in Perilla frutescens, this approach demonstrates a viable method for validating the function of the glycosylation enzymes essential for creating the final this compound structure. nih.gov

CRISPR/Cas-mediated Gene Editing for Pathway Manipulation

Enzymatic Activity Assays and Protein Characterization

Ultimately, the biosynthesis of this compound is carried out by a series of enzymes. Characterizing these proteins and measuring their activity is crucial for a complete understanding of the pathway. thermofisher.comanilocus.com This involves isolating the enzymes from Perilla tissues or expressing them in recombinant systems (like yeast or E. coli) to study their properties in a controlled environment. oup.com

Enzymatic activity assays are laboratory procedures designed to measure the rate at which an enzyme converts its substrate into a product. abcam.comfrontiersin.org For the this compound pathway, this could involve:

Spectrophotometric assays: These measure the change in absorbance of light as a substrate is consumed or a product is formed. This is particularly useful for enzymes like chalcone synthase (CHS).

HPLC-based assays: High-Performance Liquid Chromatography can be used to separate and quantify the substrate and product of an enzymatic reaction over time, providing a precise measure of activity. This is essential for the multiple glycosyltransferase and acyltransferase steps in the final stages of this compound synthesis. researchgate.net

Research in Perilla frutescens has led to the successful cloning and characterization of several key enzymes. For example, two cytochrome P450 enzymes, flavone (B191248) synthase II (FSII) and flavonoid 3′-hydroxylase (F3′H), were expressed in yeast. oup.com Enzyme assays confirmed the function of F3'H in hydroxylating flavonoids, a critical step for producing the cyanidin core of this compound, and showed that its gene expression is coordinately regulated with other anthocyanin genes in the red form of Perilla. oup.com Such studies are vital for confirming the functions predicted by genomic analyses and for understanding the biochemical properties, such as substrate specificity and optimal reaction conditions, of each enzyme in the pathway. nih.gov

Biotechnological Applications and Metabolic Engineering of Malonylshisonin

Strategies for Enhanced Production in Engineered Biological Systems

The core of producing malonylshisonin in a heterologous host lies in reconstructing its biosynthetic pathway and optimizing the host's metabolism to support high-yield production. The pathway begins with the general phenylpropanoid pathway, leading to the flavonoid precursor naringenin (B18129), which is then converted through several enzymatic steps to cyanidin (B77932) 3-O-glucoside (a precursor to shisonin). researchgate.netnih.gov The final step involves the malonylation of the glycosylated anthocyanin, a reaction catalyzed by a specific malonyltransferase. researchgate.netnih.gov

A primary strategy for producing plant-derived natural products is the transfer of their biosynthetic gene clusters (BGCs) into well-characterized microbial hosts. mdpi.comsci-hub.se Organisms like Escherichia coli and Saccharomyces cerevisiae (baker's yeast) are frequently used as chassis organisms due to their rapid growth, well-understood genetics, and established genetic toolkits. oup.comfrontiersin.org

The heterologous production of this compound requires the functional expression of a series of plant enzymes. The complete de novo biosynthesis of an anthocyanin from a simple carbon source like glucose has been demonstrated in engineered microbes by expressing a lengthy pathway of over 15 enzymes. nih.govasm.org For this compound, this would involve expressing the genes necessary to produce the core cyanidin structure, followed by the specific glycosyltransferases and, crucially, a malonyl-CoA:anthocyanin malonyltransferase.

Key considerations for successful heterologous expression include:

Host Selection : The choice of host is critical. S. cerevisiae is a "Generally Recognized as Safe" (GRAS) organism, which can be advantageous for food-related applications. researchgate.net It is a eukaryote, which can sometimes aid in the proper folding and function of plant-derived enzymes. frontiersin.org E. coli is also widely used for its rapid growth and ease of genetic manipulation. frontiersin.orgfrontiersin.org

Gene Sourcing and Optimization : Enzymes from different plant sources exhibit varying efficiencies. oup.com Screening enzymes from various species is often necessary to find the most active variants for each step of the pathway. frontiersin.org Codon optimization of the plant genes to match the codon usage of the microbial host is also a standard practice to ensure efficient translation.

Pathway Assembly : The biosynthetic genes can be expressed from plasmids or integrated directly into the host's genome for greater stability. nih.gov Polyculture approaches, where different modules of a long biosynthetic pathway are expressed in separate strains of a microbial consortium, have been developed to reduce the metabolic burden on a single host and balance pathway flux. nih.govasm.org

Table 1: Examples of Microbial Hosts Used in Anthocyanin Engineering

| Host Organism | Rationale for Use | Key Engineering Successes | Citations |

| Escherichia coli | Rapid growth, well-established genetic tools, high productivity. | De novo production of pelargonidin (B1210327) 3-O-glucoside; high-titer production of cyanidin 3-O-glucoside from precursors. | nih.govasm.orgfrontiersin.orgnih.gov |

| Saccharomyces cerevisiae | GRAS status, eukaryotic system aids enzyme folding, robust for industrial fermentation. | De novo biosynthesis of pelargonidin and its 3-O-glucoside; production of various anthocyanins from precursors. | oup.comfrontiersin.orgnih.gov |

| Corynebacterium glutamicum | GRAS status, established industrial use for amino acid production. | Engineered for the production of cyanidin 3-O-glucoside (C3G). | researchgate.net |

Malonyl-CoA is a critical building block for all flavonoids, including this compound. researchgate.net In the biosynthesis of the anthocyanin core, chalcone (B49325) synthase (CHS) catalyzes the condensation of three molecules of malonyl-CoA with one molecule of 4-coumaroyl-CoA. nih.govfrontiersin.org The availability of intracellular malonyl-CoA is often a rate-limiting factor in flavonoid production. nih.govfrontiersin.org Therefore, metabolic engineering strategies are frequently aimed at increasing this precursor pool.

Several successful strategies have been employed to enhance malonyl-CoA availability in microbial hosts:

Overexpression of Acetyl-CoA Carboxylase (ACC) : ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. Overexpressing ACC genes can directly increase the supply of malonyl-CoA for the desired biosynthetic pathway. frontiersin.org

Inhibition of Competing Pathways : The primary competing pathway for malonyl-CoA is fatty acid biosynthesis. google.com The use of inhibitors like cerulenin, which blocks fatty acid synthase enzymes, can redirect the flow of malonyl-CoA towards flavonoid production, significantly boosting titers. frontiersin.org Genetic strategies, such as the targeted knockout of genes involved in fatty acid synthesis, can also be employed to achieve the same goal. google.com

Pathway Balancing : Algorithms and modeling can help identify genetic targets for knockout or overexpression to optimize the host strain's metabolism for increased malonyl-CoA biosynthesis. frontiersin.org Additionally, supplementing the culture medium with precursors like malonate, along with expressing enzymes that can convert it to malonyl-CoA, has been shown to improve production. asm.org

Heterologous Expression of Biosynthetic Genes in Microbial Hosts

Manipulation of Biosynthetic Pathways for Desired Product Profiles

Metabolic engineering allows for the precise manipulation of biosynthetic pathways to produce specific, desired anthocyanins. frontiersin.org The final structure, color, and stability of an anthocyanin are determined by the specific hydroxylation, glycosylation, and acylation patterns on the core flavylium (B80283) backbone. plos.org

To produce this compound specifically, the biosynthetic pathway must be tailored to:

Produce the Cyanidin Core : The pathway must include a flavonoid 3'-hydroxylase (F3'H) to convert naringenin to eriodictyol (B191197) and subsequently dihydrokaempferol (B1209521) to dihydroquercetin, which is the precursor to cyanidin. Preventing the action of flavonoid 3',5'-hydroxylase (F3'5'H) is necessary to avoid the production of delphinidin-based anthocyanins. frontiersin.org

Ensure Correct Glycosylation : An appropriate UDP-glycosyltransferase (UGT) must be expressed to attach a glucose moiety at the 3-O position of cyanidin, forming cyanidin 3-O-glucoside. plos.org

Catalyze the Final Malonylation Step : The most critical step for producing this compound is the expression of a highly specific malonyl-CoA:anthocyanin malonyltransferase. This enzyme catalyzes the transfer of a malonyl group from malonyl-CoA to the glucose moiety of the anthocyanin precursor. researchgate.net The cloning and functional characterization of such acyltransferases, like the malonyltransferase from Dahlia flowers which acts on pelargonidin 3-O-glucoside, provides a blueprint for this approach. nih.gov The expression of this final enzyme is essential to convert the intermediate into the target compound, this compound.

Considerations for Sustainable Bioproduction of this compound

The development of microbial fermentation processes for compounds like this compound aligns with goals for sustainable manufacturing. frontiersin.org Bioproduction offers several advantages over traditional methods that rely on agricultural extraction.

Key sustainability considerations include:

Renewable Feedstocks : Microbial fermentation utilizes simple, renewable feedstocks like glucose, reducing reliance on agricultural land and the environmental impacts associated with farming. frontiersin.orgmdpi.com

Process Control and Scalability : Bioreactors provide a controlled environment for production, independent of climate or geography. researchgate.net This allows for consistent, year-round production that can be scaled up to meet industrial demand.

Reduced Waste : Traditional extraction from plants can be resource-intensive and generate significant waste. mdpi.com Microbial bioproduction can be optimized to be more efficient and generate less waste, contributing to a circular bioeconomy.

Safety and Purity : Production in a GRAS-certified host like S. cerevisiae can simplify downstream processing and regulatory approval for applications in food and cosmetics, ensuring a product free from agricultural contaminants. researchgate.netfrontiersin.org

While challenges such as achieving industrially viable titers and yields remain, ongoing advances in synthetic biology and metabolic engineering continue to make microbial production of complex plant-based molecules like this compound an increasingly feasible and sustainable reality. researchgate.netfrontiersin.org

Future Research Directions

Unraveling Undiscovered Enzymes and Regulatory Elements

The biosynthesis of malonylshisonin is a multi-step process involving a cascade of enzymatic reactions. frontiersin.org While many of the core enzymes in the anthocyanin pathway are well-characterized, the specific enzymes responsible for the final decorative steps in this compound synthesis are not entirely elucidated. mdpi.com Future research will likely focus on the identification and characterization of these novel enzymes.

A critical enzyme in the final step of this compound formation is anthocyanin 5-O-glucoside 6'''-O-malonyltransferase. qmul.ac.uk This enzyme catalyzes the malonylation of shisonin (B1232578) to produce this compound. qmul.ac.ukgenome.jp Further investigation into the structure, function, and substrate specificity of this and other potentially undiscovered enzymes will be crucial.

Moreover, the regulation of the this compound biosynthetic pathway is governed by a complex interplay of transcription factors, including those from the MYB, bHLH, and WD40 families. frontiersin.orgchiba-u.jp While some regulatory factors have been identified, there is a vast landscape of undiscovered regulatory elements, such as cis-acting elements in the promoters of biosynthetic genes and additional transcription factors, that remain to be explored. encyclopedia.pubmdpi.com Uncovering these elements will provide a more complete picture of how the production of this compound is controlled at the genetic level.

Elucidating Precise Molecular Mechanisms of Environmental Responsiveness

The accumulation of this compound in plants is significantly influenced by environmental factors, with light being a particularly potent regulator. frontiersin.orgencyclopedia.pub Studies have shown that increased light intensity can lead to a notable increase in this compound content. frontiersin.orgnih.gov However, the precise molecular mechanisms that underpin this environmental responsiveness are still being unraveled.

Future research will aim to dissect the signaling pathways that connect environmental cues, such as light quality and intensity, to the transcriptional regulation of this compound biosynthesis genes. mdpi.comfrontiersin.org This involves identifying the photoreceptors that perceive the light signals and tracing the downstream signaling cascades that ultimately activate or repress the key transcription factors controlling the pathway. nih.gov Understanding how these environmental signals are integrated at the molecular level will be key to manipulating this compound production for various applications.

Integrated metabolomic and transcriptomic analyses have proven to be powerful tools in identifying genes and metabolites that respond to environmental stimuli. frontiersin.orgnih.gov Continued application of these "omics" approaches will be instrumental in building a comprehensive model of the environmental regulation of this compound synthesis.

Exploring Novel Biological Functions and Inter-species Variations

While this compound is primarily known as a plant pigment, its full range of biological functions is likely more extensive. chiba-u.jp Anthocyanins, as a class of compounds, are recognized for their antioxidant properties and their role in protecting plants from various stresses, including UV radiation and pathogen attacks. chiba-u.jpencyclopedia.pub Future research should focus on elucidating the specific biological roles of this compound within the plant.

Furthermore, the occurrence and concentration of this compound can vary significantly between different species and even between different varieties of the same species. mdpi.complos.org For instance, red varieties of Perilla frutescens are rich in this compound, while green varieties lack this pigment. mdpi.complos.org Comparative studies across different plant species that produce this compound or similar anthocyanins could reveal evolutionary insights into the diversification of these biosynthetic pathways and the functional significance of these variations.

Investigating the potential bioactivities of this compound beyond its role in plants is another promising area of research. Its antioxidant properties, for example, may have implications for human health, a domain that warrants further exploration. frontiersin.org

Advanced Metabolic Modeling and Systems Biology Approaches

The complexity of the this compound biosynthetic pathway, with its numerous enzymes, regulatory factors, and environmental inputs, makes it an ideal candidate for advanced metabolic modeling and systems biology approaches. frontiersin.org By integrating large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive computational models of the pathway.

These models can be used to predict how changes in gene expression, enzyme activity, or environmental conditions will affect the flux through the pathway and the final accumulation of this compound. frontiersin.org This predictive power can be invaluable for metabolic engineering efforts aimed at enhancing the production of this compound in plants or in microbial systems.

Systems biology approaches can also help to identify key bottlenecks and control points within the pathway, providing targets for genetic modification to optimize production. frontiersin.org By treating the biosynthetic pathway as an integrated system, researchers can gain a more holistic understanding of its dynamics and regulation, paving the way for more targeted and effective strategies for its manipulation.

Q & A

Q. How can conflicting reports on this compound’s ecological functions be reconciled?

- Methodological Answer : Design meta-analyses of published datasets with strict inclusion criteria (e.g., species, tissue type, stress conditions). Use random-effects models to quantify heterogeneity and subgroup analyses to identify confounding variables (e.g., soil pH, light intensity). Validate hypotheses via targeted gene-editing (CRISPR/Cas9) in model plants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.